N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide
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Overview
Description
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide is a synthetic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The fluorine atom in the benzothiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antibacterial and antifungal agent.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as DNA gyrase or topoisomerase, which are essential for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and ultimately cell death. The compound may also interact with other proteins and receptors, modulating their activity and affecting various biological pathways.
Comparison with Similar Compounds
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide can be compared with other benzothiazole derivatives, such as:
- N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)propanamide
- N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and chemical properties. The unique combination of the ethyl and fluoro groups in this compound may confer specific advantages, such as enhanced potency or selectivity for certain targets.
Properties
IUPAC Name |
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2OS/c1-3-6-11(17)15-13-16(4-2)12-9(14)7-5-8-10(12)18-13/h5,7-8H,3-4,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAILWFVMPQEQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N=C1N(C2=C(C=CC=C2S1)F)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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